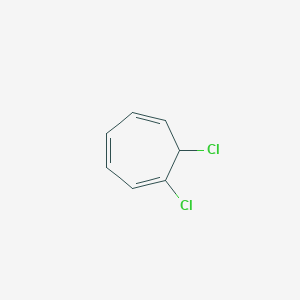
1,7-Dichlorocyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dichlorocyclohepta-1,3,5-triene is an organic compound with the molecular formula C7H6Cl2 It is a derivative of cycloheptatriene, where two chlorine atoms are substituted at the 1 and 7 positions of the cycloheptatriene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dichlorocyclohepta-1,3,5-triene can be synthesized through the chlorination of cycloheptatriene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via electrophilic addition of chlorine to the double bonds of cycloheptatriene, resulting in the formation of the dichlorinated product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,7-Dichlorocyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The compound can undergo addition reactions with reagents such as hydrogen (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Addition: Hydrogen gas (H2) with a palladium catalyst under high pressure.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Addition: Formation of fully hydrogenated cycloheptane derivatives.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Scientific Research Applications
1,7-Dichlorocyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-dichlorocyclohepta-1,3,5-triene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, forming reactive intermediates that can interact with nucleophilic sites on biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: The parent compound of 1,7-dichlorocyclohepta-1,3,5-triene, with no chlorine substitutions.
7,7-Dichlorocyclohepta-1,3,5-triene: A similar compound with chlorine substitutions at the 7 position.
Azulene: A compound with a fused ring structure containing cycloheptatriene and cyclopentadiene rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs. The presence of chlorine atoms at the 1 and 7 positions influences the compound’s electronic structure and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
61393-29-1 |
|---|---|
Molecular Formula |
C7H6Cl2 |
Molecular Weight |
161.03 g/mol |
IUPAC Name |
1,7-dichlorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H6Cl2/c8-6-4-2-1-3-5-7(6)9/h1-6H |
InChI Key |
PBLSIQZNSBWUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















